molecular formula C20H23NO7 B2870555 {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 565190-14-9

{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2870555
CAS No.: 565190-14-9
M. Wt: 389.404
InChI Key: SLHURUSXAHRFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple methoxy groups and an amide linkage, which contribute to its distinct chemical properties.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-24-15-7-5-13(6-8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHURUSXAHRFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of [2-[(4-Methoxyphenyl)methylamino]-2-hydroxyethyl] 3,4,5-trimethoxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and amide linkage play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Biological Activity

The compound {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H22N2O5
  • Molecular Weight : 406.43 g/mol
  • IUPAC Name : this compound

These structural components suggest potential interactions within biological systems, particularly in relation to enzyme inhibition and cellular signaling pathways.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of similar compounds, particularly those containing methoxy groups. For instance, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) has shown significant antiproliferative activity against various cancer cell lines, including melanoma. The presence of methoxy groups was crucial in modulating the compound's bioavailability and efficacy in down-regulating folate cycle gene expression in melanoma cells .

The mechanism of action for compounds like TMECG involves binding to human dihydrofolate reductase (DHFR), leading to disruption of the folate cycle. This disruption is believed to contribute to the observed biological effects, suggesting a potential pathway for therapeutic applications in cancer treatment .

Case Studies and Research Findings

  • Study on TMECG :
    • Objective : To evaluate the antiproliferative effects on melanoma cells.
    • Findings : TMECG effectively inhibited cell proliferation and down-regulated genes involved in the folate cycle.
    • : The study supports the use of methoxy-substituted compounds as promising chemopreventive agents .
  • Comparative Analysis :
    • A comparative analysis of various methoxy-substituted benzoates revealed that those with multiple methoxy groups exhibited enhanced biological activity compared to their unsubstituted counterparts.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechinAntiproliferativeInhibition of DHFR
Methyl 3,4,5-trimethoxybenzoateAntioxidantScavenging free radicals
Methyl N-(4-methoxyphenyl)carbamateNeuroprotectiveModulation of neurotransmitter levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.